7-methyl-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of 1H-indazoles, including derivatives like 7-methyl-1H-indazole, can be achieved through various methods. A practical, metal-free synthesis approach involves the conversion of o-aminobenzoximes to 1H-indazoles using methanesulfonyl chloride and triethylamine, offering a mild alternative to traditional methods and yielding the products in good to excellent yields (Counceller et al., 2008). Another strategy involves the Cu(OAc)2-catalyzed N-N bond formation, utilizing oxygen as the terminal oxidant, to efficiently synthesize 1H-indazoles from 2-aminobenzonitriles and various organometallic reagents (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including those substituted at the 7th position, is critical in determining their interaction with biological targets. The crystal structure of 7-methoxy-1H-indazole, for example, reveals that the methoxy group lies in the plane of the indazole system, with specific intermolecular hydrogen-bonding interactions contributing to its crystalline arrangement (Sopková-de Oliveira Santos et al., 2002). This structural information is crucial for understanding the biological activity of 7-substituted indazoles.
Chemical Reactions and Properties
Indazole derivatives undergo a variety of chemical reactions, reflective of their rich chemistry. The reactivity of these compounds can be significantly influenced by substituents on the indazole ring. For instance, the synthesis of novel 7-alkynylindazole derivatives via Pd/C–PPh3–CuI catalyzed Sonogashira coupling highlights the versatility of indazole chemistry and its potential for functionalization (Soodamani et al., 2014).
Scientific Research Applications
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Synthetic Chemistry
- Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.
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Medicinal Chemistry
- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
- They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
- They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
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Pharmacology
- Indazole derivatives have been found to have a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
- They have also been used as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase .
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Biological Probes
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Synthesis of Imidazolines
- 7-Methyl-1H-indazole can be used for the synthesis of 2-[(Heteroaryl)methyl]imidazolines, which have activities at α1- and α2-adrenoceptors . Adrenoceptors are a type of protein found in various parts of the body, including the heart, lungs, and blood vessels. They respond to adrenaline and noradrenaline and play a key role in the body’s response to stress.
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Antihypertensive Agents
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Protein Kinase Inhibitors
- Indazole derivatives have been used as protein kinase inhibitors for the treatment of cancer .
- Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .
- A number of anticancer drugs with an indazole core are commercially available, e.g., axitinib, linifanib, niraparib, and pazopanib .
- Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .
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Antidepressant Agents
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Anti-Inflammatory Agents
- Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
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Synthesis of Heterocycles
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAZPAQEVQDPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356241 | |
Record name | 7-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-indazole | |
CAS RN |
3176-66-7 | |
Record name | 7-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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